molecular formula C16H15Cl2NO B8354764 1-[2-[1-(2,6-Dichlorophenyl)ethylamino]phenyl]ethanone

1-[2-[1-(2,6-Dichlorophenyl)ethylamino]phenyl]ethanone

Cat. No. B8354764
M. Wt: 308.2 g/mol
InChI Key: TYEWTGBYADGUQZ-UHFFFAOYSA-N
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Patent
US05407961

Procedure details

A mixture of 5.5 g of 1,3-dichloro-2-(1-bromoethyl)benzene and 2.9 g of 2-(methylcarbonyl)benzeneamine was stirred for 8 hours at 100° C. After cooling, the reaction mixture was purified by column chromatography (silica gel; CH2Cl2 /hexane 50:50). The eluent of the desired fraction was evaporated and the residue was triturated in hexane. The product was filtered off and dried in vacuo at 60° C., yielding 1.05 g (16.2%) of (±)-1-[2-[[1-(2,6-dichlorophenyl)ethyl]amino]phenyl]ethanone; mp. 122.8° C. (comp. 10).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9](Br)[CH3:10].[CH3:12][C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[NH2:21])=[O:14]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([NH:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:13](=[O:14])[CH3:12])[CH3:10]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(C)Br
Name
Quantity
2.9 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for 8 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was purified by column chromatography (silica gel; CH2Cl2 /hexane 50:50)
CUSTOM
Type
CUSTOM
Details
The eluent of the desired fraction was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated in hexane
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C(C)NC1=C(C=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 16.2%
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.